4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol
Description
Properties
IUPAC Name |
6-anilino-4-morpholin-4-yl-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13-16-11(14-10-4-2-1-3-5-10)15-12(17-13)18-6-8-20-9-7-18/h1-5H,6-9H2,(H2,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCPDYAOIFEIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol typically involves the reaction of 4-morpholine with 6-phenylamino-1,3,5-triazine-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol has been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt pathway.
Case Study:
A study demonstrated that a related triazine compound significantly inhibited tumor growth in both in vitro and in vivo models. The compound's ability to modulate key enzymes involved in cell survival makes it a promising candidate for further development as an anticancer agent.
The compound exhibits diverse biological activities beyond anticancer effects. Investigations into its antimicrobial properties have shown potential against various pathogens. Its unique structure allows for interactions with biological targets that can lead to therapeutic effects.
Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, modulating their activity which leads to desired biological outcomes. For instance, it can inhibit enzymes crucial for cell proliferation and inflammation.
Materials Science
In addition to its biological applications, 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol is utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity. Its chemical structure allows it to act as a building block for more complex materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The structural analogs of 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol vary primarily in their substituents at positions 4 and 5. Key comparisons include:
Key Observations :
- Morpholino vs. Alkylamino Groups: The morpholino group in the target compound provides a cyclic tertiary amine, enhancing electron-donating effects and solubility in polar solvents compared to linear alkylamino groups (e.g., MT13) .
- Hydroxyl vs. In contrast, chloro () or thio () substituents may enhance stability but reduce polarity .
- Aromatic vs. Aliphatic Substituents: The phenylamino group in the target compound introduces aromaticity, which may improve π-π stacking interactions in drug-receptor binding compared to aliphatic analogs (e.g., MT14) .
Biological Activity
4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a morpholine ring, a phenylamino group, and a triazine core. The synthesis typically involves the reaction of 4-morpholine with 6-phenylamino-1,3,5-triazine-2-ol under controlled conditions in solvents like ethanol or methanol .
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit promising anticancer activity. Specifically, studies have shown that compounds similar to 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol can inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . For instance, a related compound demonstrated significant antitumor efficacy in both in vitro and in vivo models when tested against various cancer cell lines.
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. A series of studies on triazine derivatives revealed that certain modifications could enhance their effectiveness against bacterial and fungal strains. In particular, 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol showed promising antifungal activity against several pathogenic fungi .
The biological activity of 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors involved in critical pathways such as:
- Inhibition of Enzymes : The compound may inhibit enzymes linked to tumor growth and proliferation.
- Nitric Oxide Release : Some studies suggest that related triazine compounds can induce the release of nitric oxide (NO•), which plays a role in antimicrobial activity .
Study on Antitumor Efficacy
A notable study focused on the derivative's effects on xenograft tumor models. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. This was attributed to its mechanism of inhibiting key growth pathways .
Antifungal Activity Assessment
Another study evaluated the antifungal efficacy of a series of triazine derivatives including 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol. The results demonstrated effective inhibition against Candida species and Aspergillus fumigatus, suggesting potential for therapeutic applications in treating fungal infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-(4-Morpholin-4-yl-phenylamino)-1-p-tolyl-pyrrolidine-2,5-dione | Structure | Anticancer | Related structure with similar action |
| 2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one | Structure | Antimicrobial | Exhibits comparable antimicrobial properties |
Q & A
Basic: What are the standard synthetic routes for preparing 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyanuric chloride with morpholine and aniline derivatives in a stepwise manner under controlled pH and temperature. For example:
Step 1: React cyanuric chloride with morpholine in anhydrous acetone at 0–5°C to substitute one chlorine atom .
Step 2: Introduce phenylamine (aniline) at 40–50°C to substitute the second chlorine, followed by hydrolysis of the third chlorine to form the hydroxyl group .
Key Parameters:
- Use of coupling agents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance reaction efficiency .
- Solvent choice (e.g., THF, DMF) impacts regioselectivity and purity.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for phenylamino) and morpholine protons (δ 3.6–3.8 ppm) .
- ¹³C NMR confirms triazine carbons (δ 160–170 ppm) and morpholine carbons (δ 45–55 ppm) .
- HPLC/LCMS:
- Retention time and mass spectrometry (e.g., m/z ~300–350 for molecular ion) validate purity and molecular weight .
- IR Spectroscopy:
Advanced: How can computational modeling predict the regioselectivity of substitution reactions in triazine derivatives?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
DFT Calculations:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazine ring .
- Example: Morpholine’s electron-donating effect directs substitution to the 4-position, while phenylamino directs to the 6-position .
Molecular Dynamics (MD):
- Simulate solvent effects (e.g., polar aprotic solvents stabilize transition states) .
Case Study: Structural analogs in (PDB ID: 6K7) show hydrogen bonding between triazine and adjacent functional groups, guiding synthetic design .
Advanced: How can contradictory solubility data be resolved for this compound?
Methodological Answer:
Discrepancies often arise from impurities or measurement conditions:
Purification:
Analytical Consistency:
- Use standardized protocols (e.g., OECD 105) for solubility testing in buffers (pH 2–12) .
Thermodynamic Analysis:
Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Methodological Answer:
Stability is pH- and light-sensitive:
Buffering:
- Use phosphate buffer (pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze hydrolysis .
Photoprotection:
Lyophilization:
- Freeze-dry with trehalose (1:1 w/w) to enhance shelf life .
Basic: How is the compound’s hydrogen-bonding capacity exploited in supramolecular chemistry?
Methodological Answer:
The triazine core and hydroxyl group act as hydrogen-bond acceptors/donors:
Co-crystallization:
- Co-crystallize with dicarboxylic acids (e.g., terephthalic acid) to form 2D networks .
Self-Assembly:
Advanced: What mechanistic insights explain its inhibitory activity in kinase assays?
Methodological Answer:
The compound likely acts as an ATP-competitive inhibitor:
Docking Studies:
- AutoDock Vina simulations show binding to kinase active sites (e.g., CDK2) via triazine-morpholine interactions .
Kinetic Assays:
- IC50 values correlate with substituent bulk; bulkier groups reduce potency due to steric hindrance .
Basic: What are the common impurities encountered during synthesis, and how are they identified?
Methodological Answer:
Typical impurities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
